L-Alanosine
Description
L-Alanosine (NSC-153353) is a non-proteogenic amino acid analog derived from Streptomyces alanosinicus. It functions as an antimetabolite by targeting adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine biosynthesis pathway that converts inosine monophosphate (IMP) to adenylosuccinate . By inhibiting this step, this compound starves cells of adenine nucleotides, selectively targeting cancers with methylthioadenosine phosphorylase (MTAP) deficiency, a genetic alteration present in ~50% of glioblastoma (GBM) and other malignancies .
Preclinical studies demonstrate that this compound disrupts mitochondrial function and reduces cancer stemness. For example, in MTAP-deficient GBM cells, this compound treatment suppresses oxidative phosphorylation (OXPHOS) genes, diminishes tumor sphere formation, and synergizes with temozolomide (TMZ) to enhance survival in xenograft models . Phase II trials have explored its efficacy in MTAP-deficient cancers, though dose-limiting toxicities like myelosuppression remain a challenge .
Properties
IUPAC Name |
(Z)-[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-YUSKDDKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)/[N+](=N/O)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024175 | |
| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5854-93-3 | |
| Record name | Alanosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNI71214Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Microbial Strain and Culture Conditions
Streptomyces alanosinicus is cultivated in a nutrient-rich medium optimized for secondary metabolite production. The fermentation medium (TVF/5) contains glucose (50 g/L), dried whale meat (10 g/L), calcium carbonate (5 g/L), ammonium sulfate (1 g/L), and trace metal solutions (CuSO₄, FeSO₄, ZnSO₄, MnSO₄). Pre-germination in a peptone-agar-glucose-yeast extract medium at 28°C for 48 hours precedes large-scale fermentation.
Fermentation Process
Post-germination, a 3% inoculum transfer initiates fermentation in 500 mL Erlenmeyer flasks agitated at 240 rpm. After 72 hours, mycelia are removed via centrifugation, and the broth is treated with 6% Darco G-60 charcoal to adsorb impurities. The clarified solution is vacuum-concentrated at 45–50°C and precipitated with methanol, yielding 230 g of crude this compound (10% purity).
Table 1: Key Components of Fermentation Medium for this compound Production
| Component | Concentration (g/L) | Function |
|---|---|---|
| Glucose | 50.0 | Carbon source |
| Dried whale meat | 10.0 | Nitrogen source |
| CaCO₃ | 5.0 | pH buffering |
| (NH₄)₂SO₄ | 1.0 | Ammonium supplementation |
| MgSO₄·7H₂O | 1.0 | Magnesium source |
| Trace metal solutions | 1 mL each | Enzyme cofactors |
Biosynthesis and Genetic Insights
Recent genomic studies have elucidated the biosynthetic gene cluster responsible for this compound production in Streptomyces alanosinicus. The cluster includes alnA, encoding a cupin-domain protein critical for diazeniumdiolate formation.
Biosynthetic Pathway
This compound derives its diazeniumdiolate group from glutamic acid and aspartic acid, as demonstrated by stable isotope labeling. The pathway involves:
-
Synthesis of L-2,3-diaminopropionic acid (L-Dap) : A non-ribosomal peptide synthetase (NRPS) loads L-Dap onto a peptidyl carrier protein (PCP).
-
Nitrogen–Nitrogen bond formation : Nitric oxide non-enzymatically reacts with L-Dap to form the diazeniumdiolate moiety.
-
Export and maturation : The cupin-domain protein AlnA facilitates final structural modifications.
Genetic Engineering Applications
Disruption of alnA abolishes this compound production, confirming its indispensability. Metabolic engineering to overexpress NRPS modules or optimize PCP activity could enhance yields, though scalability challenges persist.
Chemical Synthesis Approaches
Chemical synthesis offers an alternative to fermentation, particularly for research-scale production. A stereoselective six-step synthesis from L-serine achieves 49% overall yield, outperforming earlier routes.
Stepwise Synthesis Protocol
-
Protection of L-serine : The amino and hydroxyl groups are protected using tert-butoxycarbonyl (Boc) and benzyl (Bn) groups, respectively.
-
Oxidation to aldehyde : Swern oxidation converts the protected serine to an aldehyde intermediate.
-
Henry reaction : Nitromethane addition forms a β-nitro alcohol with >95% diastereomeric excess.
-
Reduction and deprotection : Catalytic hydrogenation reduces the nitro group to an amine, followed by acid-mediated deprotection to yield this compound.
Table 2: Key Parameters in Stereoselective this compound Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Serine protection | Boc₂O, BnBr, DIEA | 92 |
| Swern oxidation | (COCl)₂, DMSO, CH₂Cl₂ | 85 |
| Henry reaction | Nitromethane, K₂CO₃ | 90 |
| Nitro reduction | H₂, Pd/C, MeOH | 95 |
| Global deprotection | TFA, H₂O | 95 |
Advantages Over Fermentation
-
Purity : Chemical synthesis avoids microbial contaminants.
-
Scalability : The process is reproducible at multi-gram scales.
-
Stereochemical control : Reagent-controlled steps ensure >99% enantiomeric purity.
Comparative Analysis of Preparation Methods
Table 3: Fermentation vs. Chemical Synthesis of this compound
Chemical Reactions Analysis
Biosynthetic Pathway of L-Alanosine
The biosynthesis involves a specialized gene cluster (ala) in Streptomyces alanosinicus ATCC 15710, encoding enzymes that orchestrate three critical reactions:
Loading of L-Dap onto a Peptidyl Carrier Protein (PCP)
-
Enzymes : AlaC (adenylation domain) and AlaL (PCP)
-
Reaction :
Diazeniumdiolate Formation
-
Key Steps :
Isotopic Labeling Studies
Stable isotope feeding experiments revealed nitrogen sources and enzymatic dependencies:
Table 1: Isotopic Labeling Results
Table 2: Key Enzymes and Functions
Non-Enzymatic Chemical Reactions
-
Nitric Oxide (NO) Involvement :
Structural and Mechanistic Insights
-
Chemical Structure :
Figure 1: Proposed Biosynthetic Pathway
-
L-Dap synthesis → 2. PCP loading → 3. N-hydroxylation → 4. N-nitrosation → 5. Thioester hydrolysis (AlaF).
Unresolved Biochemical Questions
Scientific Research Applications
Phase II Clinical Trials
A notable phase II multicenter study evaluated the efficacy and safety of L-alanosine in patients with various MTAP-deficient solid tumors, including mesothelioma, non-small cell lung cancer (NSCLC), soft tissue sarcoma, osteosarcoma, and pancreatic cancer. The study involved 65 patients who received this compound at a starting dose of 80 mg/m² via continuous intravenous infusion for five days every 21 days. Despite the treatment, there were no objective responses observed; however, 24% of patients exhibited stable disease for prolonged periods .
Table 1: Summary of Phase II Study Results
| Tumor Type | Number of Patients | Objective Responses | Stable Disease (%) | Grade 3/4 Toxicities (%) |
|---|---|---|---|---|
| Mesothelioma | 16 | 0 | 12.5 | Mucositis (11), Fatigue (6), Nausea (3), Renal Failure (1.5) |
| Non-Small Cell Lung Cancer | 13 | 0 | - | - |
| Soft Tissue Sarcoma | 15 | 0 | - | - |
| Osteosarcoma | 7 | 0 | - | - |
| Pancreatic Cancer | 14 | 0 | - | - |
Methodological Advances
Recent studies have developed sensitive methods for quantifying this compound in human plasma using liquid chromatography-tandem mass spectrometry. This method enhances the detection sensitivity of this compound significantly, achieving a limit of quantitation as low as 20 ng/mL . Such advancements are crucial for monitoring drug levels during clinical trials and optimizing dosing regimens.
Future Perspectives
The potential applications of this compound extend beyond its current use in clinical trials. Ongoing research is investigating its efficacy against other tumor types and its combination with other therapeutic agents to enhance antitumor activity. Additionally, formulations that stabilize this compound for better delivery and efficacy are being explored .
Mechanism of Action
L-Alanosine exerts its effects by inhibiting the enzyme adenylosuccinate synthetase, which is involved in the conversion of inosine monophosphate to adenylosuccinate, a key intermediate in purine metabolism. This inhibition disrupts the de novo synthesis of purines, which are essential for DNA and RNA synthesis. The disruption is particularly effective in cells deficient in methylthioadenosine phosphorylase, making alanosine a targeted therapy for certain cancers .
Comparison with Similar Compounds
This compound vs. Methotrexate
Key Contrast: this compound’s MTAP-dependent selectivity reduces off-target toxicity compared to methotrexate’s systemic folate pathway disruption.
This compound vs. 5,10-Dideazatetrahydrofolate (DDATHF)
This compound vs. Methylmercaptopurine Riboside (MMPR)
Key Similarity: Both compounds exploit MTAP deficiency but differ in mechanism—this compound inhibits synthesis, while MMPR disrupts salvage.
This compound vs. Geldanamycin Analogs
Key Contrast: Unlike geldanamycin’s reliance on redox stress, this compound’s effects are nucleotide-specific and MTAP-dependent.
Data Table: Comparative Analysis of Purine Pathway Inhibitors
Biological Activity
L-Alanosine, a compound derived from the biosynthetic pathways of certain Streptomyces species, has garnered attention for its unique biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound is classified as a diazeniumdiolate-containing natural product. It is produced by the bacterium Streptomyces alanosinicus and has been identified as an inhibitor of de novo purine biosynthesis. Its structure allows it to exert selective cytotoxic effects on certain cancer cells, particularly those deficient in the enzyme methylthioadenosine phosphorylase (MTAP), which is crucial for adenine salvage pathways.
- Inhibition of Purine Biosynthesis : this compound acts primarily by inhibiting the synthesis of adenosine monophosphate (AMP) through the de novo pathway. This inhibition is particularly effective in MTAP-deficient tumor cells, leading to a depletion of ATP pools and subsequent cell death .
- Nitric Oxide Production : The compound has been shown to promote the enzymatic release of nitric oxide (NO), which contributes to its cytotoxic effects. The generation of NO from this compound is linked to its antimicrobial properties and potential as an antitumor agent .
- Circadian Pharmacology : Research indicates that the timing of this compound administration can influence its efficacy and toxicity. Administering the drug at specific circadian times may enhance its selectivity for tumor cells while minimizing effects on normal cells .
Case Studies and Clinical Trials
- Phase II Multicenter Study : A notable study investigated the efficacy of this compound in patients with MTAP-deficient cancers. The results indicated that this compound effectively inhibited tumor growth in these patients, highlighting its potential as a targeted therapy .
- In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits selective cytotoxicity against MTAP-negative cell lines compared to MTAP-positive ones. This selectivity underscores its potential role in precision oncology .
- Biosynthetic Pathway Elucidation : Recent research identified a gene cluster responsible for this compound biosynthesis in S. alanosinicus, providing insights into its production and potential modifications for enhanced therapeutic use .
Data Table: Summary of Biological Activities
Q & A
Q. What is the biochemical mechanism of L-Alanosine, and how does it selectively target MTAP-deficient cancers?
this compound inhibits adenylosuccinate synthetase (ADSS), a key enzyme in the de novo purine biosynthesis pathway. MTAP-deficient cancer cells lack methylthioadenosine phosphorylase (MTAP), which prevents them from salvaging adenine via the purine salvage pathway. This dual dependency on de novo synthesis makes MTAP-deficient cells uniquely vulnerable to this compound . Methodologically, researchers should validate MTAP status using PCR or immunohistochemistry before testing this compound efficacy in cell lines or xenograft models .
Q. How can researchers optimize in vitro assays to assess this compound cytotoxicity while minimizing confounding factors?
Use co-culture systems with permeable membranes to study cross-feeding effects, as MTAP-competent cells may release salvageable purines (e.g., hypoxanthine) that rescue MTAP-deficient cells . Include controls with exogenous adenine or MTA to confirm specificity. Dose-response curves should account for variations in media composition (e.g., serum-derived purines) .
Q. What are the validated biomarkers for monitoring this compound activity in preclinical models?
Measure intracellular levels of adenylosuccinate (the substrate of ADSS) via LC-MS/MS to confirm target engagement. Assess downstream purine depletion using ATP/ADP quantification or ^14C-glycine incorporation assays . In vivo, monitor plasma hypoxanthine as a surrogate for systemic purine metabolism disruption .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy of this compound be reconciled?
In vitro models often lack physiological purine sources (e.g., erythrocyte-derived hypoxanthine), leading to overestimated efficacy. To address this, use whole-blood co-culture assays or supplement media with hypoxanthine at concentrations mimicking human plasma (~2–5 µM) . In vivo, consider pharmacokinetic factors like rapid renal clearance of this compound, which may necessitate continuous infusion protocols .
Q. What experimental designs are recommended to evaluate combinatorial therapies involving this compound?
Pair this compound with agents that exacerbate purine stress, such as methotrexate (inhibits dihydrofolate reductase) or 6-mercaptopurine (blocks purine interconversion). Use factorial ANOVA to test for synergistic effects, ensuring adequate power by calculating sample sizes based on preliminary toxicity data . Include rescue arms with adenine supplementation to confirm on-target effects .
Q. How should researchers address the narrow therapeutic index of this compound in preclinical models?
Conduct toxicity profiling in murine models to identify dose-limiting organs (e.g., liver and kidney). Use toxicokinetic modeling to establish species-specific safe thresholds. For example, mice tolerate 50 mg/kg/day intraperitoneally for 3 days, while higher doses cause hepatic necrosis . Mitigate toxicity via split dosing or co-administration of hepatoprotectants like N-acetylcysteine .
Q. What statistical methods are appropriate for analyzing heterogeneous responses to this compound in patient-derived xenografts (PDXs)?
Apply mixed-effects models to account for inter-tumor variability in PDXs. Stratify tumors by MTAP expression (qRT-PCR) and baseline purine metabolite levels (metabolomics). Use Kaplan-Meier survival analysis with log-rank tests for efficacy endpoints, adjusting for covariates like tumor volume doubling time .
Methodological Guidelines
- Experimental Validation : Always confirm MTAP status using two orthogonal methods (e.g., genomic deletion analysis and protein expression) to avoid false-negative results .
- Data Interpretation : Use Bland-Altman plots to reconcile discrepancies between LC-MS/MS and radiometric assays for purine quantification .
- Ethical Considerations : Adhere to institutional guidelines for humane endpoints in xenograft studies, especially given this compound’s hepatorenal toxicity profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
